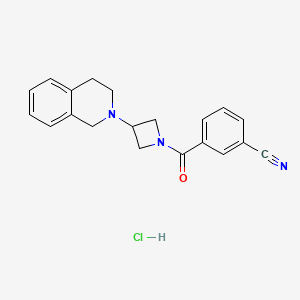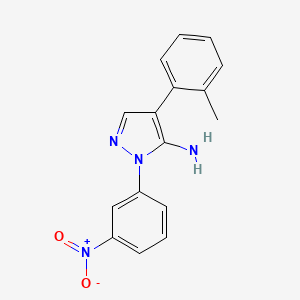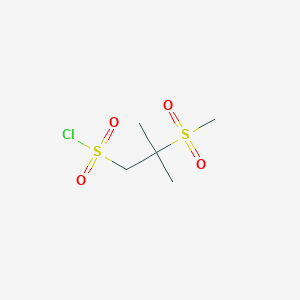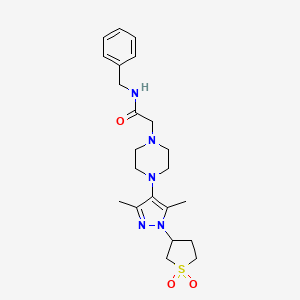![molecular formula C14H14F3N3O2 B2506475 4-Amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one CAS No. 2408938-46-3](/img/structure/B2506475.png)
4-Amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-Amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one" is a chemical entity that appears to be related to piperidine-based structures. Piperidine is a six-membered ring containing five methylene groups and one amine group. The compound seems to be a derivative of piperidine with additional functional groups that could potentially affect its chemical behavior and physical properties.
Synthesis Analysis
The synthesis of piperidine derivatives can be complex, involving multi-component reactions. For instance, a one-step synthesis method for creating substituted piperidine compounds is described in the literature. This method involves a three-component condensation reaction using 4-piperidinones, 5-pyrazolones, and malononitrile, which can proceed both chemically and electrochemically, with the latter offering milder conditions and slightly higher yields . Although the specific compound is not synthesized in the provided papers, the methodologies discussed could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized by the presence of the piperidine ring. In the case of the compound "this compound," we can infer that it has a piperidine ring with a trifluoromethyl group and an isoindolone moiety attached to it. The stereochemistry indicated by the (3R,6R) notation suggests that there are chiral centers within the molecule, which would influence its interaction with biological systems and its overall reactivity. The provided papers do not directly analyze the molecular structure of this specific compound, but they do offer insights into the structural analysis of related piperidine derivatives through techniques such as X-ray single crystal diffraction .
Chemical Reactions Analysis
Piperidine and its derivatives are known to participate in various chemical reactions. The papers provided do not detail the specific reactions of "this compound," but they do mention the formation of hydrogen bonds in related compounds, which is a fundamental aspect of their reactivity. For example, a salt-type adduct formed between a piperidine derivative and another compound resulted in a structure with multiple hydrogen bonds, indicating the potential for extensive intermolecular interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like "this compound" would be influenced by its molecular structure. The presence of the trifluoromethyl group could impart a degree of lipophilicity, while the amino and isoindolone groups could contribute to the compound's solubility and hydrogen bonding capacity. The stereochemistry would affect the compound's optical properties and its interaction with chiral environments. The papers provided do not discuss the physical and chemical properties of the specific compound , but they do provide a foundation for understanding how the structure of piperidine derivatives can influence their properties .
Wissenschaftliche Forschungsanwendungen
Catalytic Hydrogenation and Synthesis of Mimetics
A study by Tolmachova et al. (2011) explored the catalytic hydrogenation of 3-amino-6-(trifluoromethyl)-5,6-dihydropyridin-2(1H)-ones leading to the synthesis of novel trifluoromethyl-containing ornithine analogues and thalidomide mimetics. This process contributes to the development of compounds with potential therapeutic applications, particularly in mimicking biological active molecules with enhanced properties due to the incorporation of trifluoromethyl groups (Tolmachova et al., 2011).
Synthesis and Biological Evaluation of Oxadiazole Compounds
Research by Khalid et al. (2016) focused on the synthesis of a new series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, demonstrating their biological activities. This work highlights the significance of 1,3,4-oxadiazole bearing compounds in medicinal chemistry, due to their varied biological activities. The compounds were evaluated for their butyrylcholinesterase inhibitory activity and molecular docking studies were conducted to understand their potential as therapeutic agents (Khalid et al., 2016).
Antimicrobial Activities of Triazole Derivatives
A study by Bektaş et al. (2007) involved the synthesis of novel 1,2,4-triazole derivatives and their evaluation for antimicrobial activities. This research adds to the understanding of how structural modifications in chemical compounds can influence their biological activities, offering insights into the design of new antimicrobial agents (Bektaş et al., 2007).
Synthesis of Aminophosphonates with Insecticidal Activity
Jiang et al. (2013) reported the synthesis of novel α-aminophosphonates containing (4′-tosyl) piperidin-4-yl groups. These compounds displayed insecticidal activities against Plutella xylostella, showcasing the agricultural applications of such chemical synthesis in developing new pesticides (Jiang et al., 2013).
Discovery of Antimycobacterial Spiro-piperidin-4-ones
Kumar et al. (2008) discovered antimycobacterial spiro-piperidin-4-ones through an atom economic and stereoselective synthesis. These compounds were evaluated for their in vitro and in vivo activity against Mycobacterium tuberculosis H37Rv, multidrug-resistant Mycobacterium tuberculosis, and Mycobacterium smegmatis, demonstrating the potential of spiro-piperidin-4-ones in treating tuberculosis (Kumar et al., 2008).
Eigenschaften
IUPAC Name |
4-amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2/c15-14(16,17)11-5-4-10(12(21)19-11)20-6-8-7(13(20)22)2-1-3-9(8)18/h1-3,10-11H,4-6,18H2,(H,19,21)/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMHZQQWBUDRML-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1N2CC3=C(C2=O)C=CC=C3N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC(=O)[C@@H]1N2CC3=C(C2=O)C=CC=C3N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(4-Chlorophenyl)-2-aziranyl]pyridine](/img/structure/B2506392.png)
![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfonylbenzamide](/img/structure/B2506393.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2506397.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chlorobenzamide](/img/structure/B2506398.png)


![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2506402.png)


![Methyl 5-methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2506408.png)
![Tert-butyl 4,4-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2506409.png)


